Cox-2/PI3K-IN-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cox-2/PI3K-IN-2 is a compound known for its dual inhibitory action on cyclooxygenase-2 and phosphoinositide 3-kinase. Cyclooxygenase-2 is an enzyme that plays a significant role in inflammation and pain, while phosphoinositide 3-kinase is involved in various cellular functions, including cell growth, proliferation, and survival. The dual inhibition of these enzymes makes this compound a promising candidate for anti-inflammatory and anti-cancer therapies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cox-2/PI3K-IN-2 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer. Generally, the synthesis involves the use of organic solvents, catalysts, and reagents to achieve the desired chemical structure .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using automated reactors and stringent quality control measures. The process may include purification steps such as crystallization, filtration, and chromatography to ensure the purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Cox-2/PI3K-IN-2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different chemical properties.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired chemical transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered biological activity, while reduction can produce reduced forms with different pharmacological properties .
Wissenschaftliche Forschungsanwendungen
Cox-2/PI3K-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of cyclooxygenase-2 and phosphoinositide 3-kinase in various chemical reactions.
Biology: Employed in cell culture studies to investigate the effects of dual enzyme inhibition on cellular processes such as proliferation, apoptosis, and migration.
Medicine: Explored as a potential therapeutic agent for treating inflammatory diseases and cancers due to its dual inhibitory action.
Wirkmechanismus
Cox-2/PI3K-IN-2 exerts its effects by simultaneously inhibiting cyclooxygenase-2 and phosphoinositide 3-kinase. Cyclooxygenase-2 inhibition reduces the production of prostaglandins, which are mediators of inflammation and pain. Phosphoinositide 3-kinase inhibition disrupts signaling pathways involved in cell growth and survival, leading to reduced cell proliferation and increased apoptosis. The combined inhibition of these enzymes results in synergistic anti-inflammatory and anti-cancer effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Celecoxib: A selective cyclooxygenase-2 inhibitor used to treat pain and inflammation.
Wortmannin: A potent phosphoinositide 3-kinase inhibitor used in research to study cell signaling pathways.
LY294002: Another phosphoinositide 3-kinase inhibitor commonly used in scientific research.
Uniqueness
Cox-2/PI3K-IN-2 is unique due to its dual inhibitory action on both cyclooxygenase-2 and phosphoinositide 3-kinase. This dual inhibition provides a broader therapeutic potential compared to compounds that target only one of these enzymes. The ability to simultaneously modulate inflammation and cell proliferation makes this compound a valuable compound in both research and therapeutic applications .
Eigenschaften
Molekularformel |
C16H17N5O2 |
---|---|
Molekulargewicht |
311.34 g/mol |
IUPAC-Name |
(3Z)-1-(imidazol-1-ylmethyl)-3-(2-oxo-1-propylindol-3-ylidene)urea |
InChI |
InChI=1S/C16H17N5O2/c1-2-8-21-13-6-4-3-5-12(13)14(15(21)22)19-16(23)18-11-20-9-7-17-10-20/h3-7,9-10H,2,8,11H2,1H3,(H,18,23)/b19-14- |
InChI-Schlüssel |
AHZVMEXLIIBRBY-RGEXLXHISA-N |
Isomerische SMILES |
CCCN1C2=CC=CC=C2/C(=N/C(=O)NCN3C=CN=C3)/C1=O |
Kanonische SMILES |
CCCN1C2=CC=CC=C2C(=NC(=O)NCN3C=CN=C3)C1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.